1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one
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Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from phenylethanols and nitriles. This reaction typically requires the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter and is carried out under mild electrophilic amide activation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), which plays a role in hormone-dependent malignancies such as prostate cancer . The compound binds to the active site of the enzyme, disrupting its normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: A related compound with similar structural features and biological activity.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another compound with potent inhibitory activity against AKR1C3.
Uniqueness
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one is unique due to its specific structural features that allow it to interact with a variety of molecular targets. Its hydroxyl group at the 2-position and the isoquinoline scaffold contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88014-13-5 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-9(14)12(15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
OMDGXPBIBVACBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)O |
Origin of Product |
United States |
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